Trimebutine (3-TCBS)
Overview
Description
Trimebutine 3-thiocarbamoylbenzenesulfonate: is a novel compound primarily developed for the management of visceral pain, particularly in patients undergoing sedation-free, full colonoscopy . It is a small molecule drug that acts as an opioid receptor agonist, targeting the opioid receptors in the gastrointestinal tract .
Scientific Research Applications
Trimebutine 3-thiocarbamoylbenzenesulfonate has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate involves the reaction of trimebutine with 3-thiocarbamoylbenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of Trimebutine 3-thiocarbamoylbenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: : Trimebutine 3-thiocarbamoylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions include various derivatives of Trimebutine 3-thiocarbamoylbenzenesulfonate, which may exhibit different pharmacological activities .
Mechanism of Action
Trimebutine 3-thiocarbamoylbenzenesulfonate exerts its effects by acting as an agonist on peripheral mu, kappa, and delta opioid receptors . It modulates the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon . The compound accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . Additionally, it decreases reflexes induced by distension of the gut lumen, thereby modulating visceral sensitivity .
Comparison with Similar Compounds
Similar Compounds
Trimebutine: The parent compound of Trimebutine 3-thiocarbamoylbenzenesulfonate, used for similar therapeutic purposes.
Desmethyl-trimebutine: A metabolite of Trimebutine with similar pharmacological properties.
Trimebutine maleate: Another formulation of Trimebutine used in various countries for treating gastrointestinal disorders.
Uniqueness: : Trimebutine 3-thiocarbamoylbenzenesulfonate is unique due to the addition of the 3-thiocarbamoylbenzenesulfonate moiety, which enhances its analgesic effects by releasing hydrogen sulfide (H2S) in vivo . This modification provides a dual mechanism of action, combining the opioid receptor agonism of Trimebutine with the colonic analgesic effects of hydrogen sulfide .
Properties
CAS No. |
1456509-46-8 |
---|---|
Molecular Formula |
C29H36N2O8S2 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
InChI Key |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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